
3-(2,4,6-Trimethylheptoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6-Trimethylheptoxy)propan-1-amine is a primary aliphatic amine characterized by the presence of a heptoxy group substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylheptoxy)propan-1-amine typically involves the reaction of 3-aminopropan-1-ol with 2,4,6-trimethylheptanol under suitable conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylheptoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3-(2,4,6-Trimethylheptoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylheptoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-ethylhexoxy)propan-1-amine: A primary aliphatic amine with a similar structure but different alkyl substitution.
3-(4-methoxyphenyl)propan-1-amine: Another primary amine with a different aromatic substitution.
Uniqueness
3-(2,4,6-Trimethylheptoxy)propan-1-amine is unique due to its specific substitution pattern on the heptoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
70660-60-5 |
|---|---|
Molecular Formula |
C13H29NO |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
3-(2,4,6-trimethylheptoxy)propan-1-amine |
InChI |
InChI=1S/C13H29NO/c1-11(2)8-12(3)9-13(4)10-15-7-5-6-14/h11-13H,5-10,14H2,1-4H3 |
InChI Key |
PYGQSOZHWWYOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)COCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
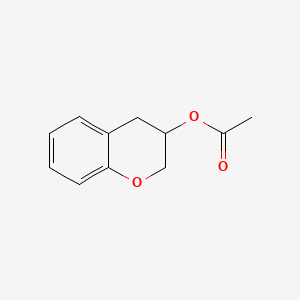

![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
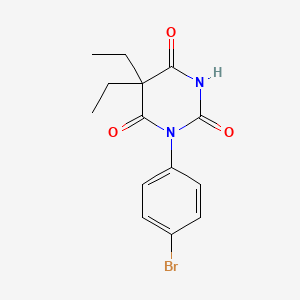
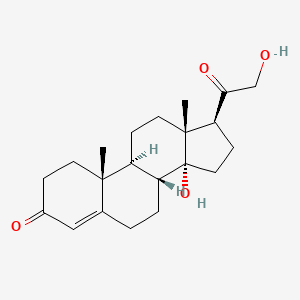

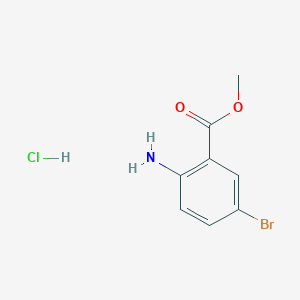
![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
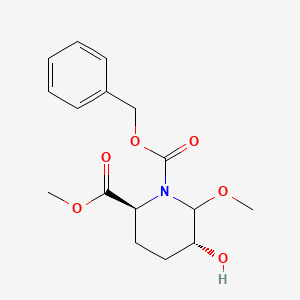
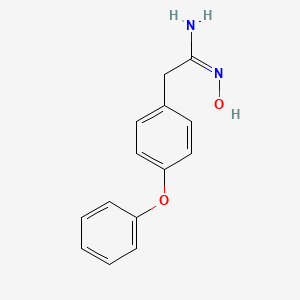
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
